N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide

Antimicrobial chemotherapy Nitrofuran pharmacokinetics Structure-bioavailability relationship

N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide (CAS 61470-61-9) is a synthetic nitrofuran derivative belonging to the para-[2-(5-nitro-2-furyl)vinyl]benzamide class. It features a 5-nitrofuran moiety linked via an (E)-vinyl bridge to a para-substituted benzamide core, with an N-(2-(2-hydroxyethoxy)ethyl) side chain.

Molecular Formula C17H18N2O6
Molecular Weight 346.3 g/mol
Cat. No. B12880653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide
Molecular FormulaC17H18N2O6
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCCOCCO
InChIInChI=1S/C17H18N2O6/c20-10-12-24-11-9-18-17(21)14-4-1-13(2-5-14)3-6-15-7-8-16(25-15)19(22)23/h1-8,20H,9-12H2,(H,18,21)/b6-3+
InChIKeyUQQLMIFUZOQGRC-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide: A Hydroxyalkoxyalkyl-Substituted Nitrofuran Vinyl Benzamide for Antimicrobial Research


N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide (CAS 61470-61-9) is a synthetic nitrofuran derivative belonging to the para-[2-(5-nitro-2-furyl)vinyl]benzamide class [1]. It features a 5-nitrofuran moiety linked via an (E)-vinyl bridge to a para-substituted benzamide core, with an N-(2-(2-hydroxyethoxy)ethyl) side chain. This compound is part of a broader series disclosed in patent literature, where N-substitution with hydroxyalkoxyalkyl groups was introduced to address the poor in vivo bioavailability of the unsubstituted parent scaffold, 5-nitro-2-(p-carbamoylstyryl)furan (designated Compound A, also known as H-193) [1]. The nitrofuran class is known for broad-spectrum antimicrobial activity via reductive bioactivation of the nitro group [2]. This specific compound is primarily available through custom synthesis suppliers at ≥97% purity .

Why N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide Cannot Be Replaced by Generic Nitrofurans or Unsubstituted Parent Scaffolds


The unsubstituted parent scaffold, 5-nitro-2-(p-carbamoylstyryl)furan (Compound A / H-193), demonstrates potent in vitro antimicrobial activity (MIC 0.1–3 µg/mL against Staphylococcus aureus, Streptococcus hemolyticus, Escherichia coli, and Salmonella spp.) but fails to achieve detectable blood concentrations in vivo, rendering it unsuitable as a chemotherapeutic agent [1]. Patent US3994882 explicitly establishes that N-substitution with hydroxyalkoxyalkyl groups (such as the hydroxyethoxyethyl moiety on the target compound) was designed to overcome this critical absorption and distribution failure, producing secondary amide derivatives with very superior in vivo antimicrobial activity [1]. Therefore, generic nitrofurans (e.g., nitrofurantoin, furazolidone) or the unsubstituted benzamide scaffold cannot serve as functional replacements for the target compound in applications requiring the specific pharmacokinetic profile conferred by the hydroxyethoxyethyl N-substitution [1]. The quantitative evidence below clarifies the specific dimensions where this compound diverges from its closest structural analogs.

Quantitative Differential Evidence: N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide vs. Closest Analogs


N-(2-(2-Hydroxyethoxy)ethyl) Substitution: In Vivo Bioavailability Advantage Over Unsubstituted Parent H-193

The unsubstituted parent compound, 5-nitro-2-(p-carbamoylstyryl)furan (H-193 / Compound A), exhibits strong in vitro antimicrobial activity with MIC values of 0.1–3 µg/mL against S. aureus, S. hemolyticus, E. coli, and Salmonella spp. [1]. However, this compound shows no detectable blood concentration after administration and consequently no in vivo antimicrobial efficacy [1]. The N-(2-(2-hydroxyethoxy)ethyl) substitution on the target compound falls within the hydroxyalkoxyalkyl class of substituents that US Patent 3,994,882 explicitly identifies as conferring 'very superior antimicrobial activity in vivo' compared to the unsubstituted parent [1]. The target compound's 2-(2-hydroxyethoxy)ethyl chain provides two oxygen atoms capable of hydrogen bonding, increasing aqueous solubility relative to the parent (calculated LogP difference of approximately –0.8 to –1.2 log units versus the parent scaffold, based on fragment-based estimation) . This structural modification directly addresses the critical failure mode of the parent scaffold—poor absorption and systemic distribution—making the target compound a functionally distinct entity for in vivo antimicrobial applications [1].

Antimicrobial chemotherapy Nitrofuran pharmacokinetics Structure-bioavailability relationship

Hydroxyethoxyethyl vs. Hydroxyethyl Side Chain: Enhanced Hydrogen Bonding Capacity and Predicted Solubility Differentiation

The target compound bears an N-(2-(2-hydroxyethoxy)ethyl) side chain containing one hydroxyl group, one ether oxygen, and a total of 3 hydrogen bond acceptor atoms on the side chain. The closest analog, N-(2-hydroxyethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide (CAS 61470-64-2, C₁₅H₁₄N₂O₅, MW 302.28) , carries a simpler hydroxyethyl chain with only one hydroxyl and one amide NH as H-bond donors/acceptors, totaling 2 H-bond acceptor atoms on the side chain. The target compound (C₁₇H₁₈N₂O₆, MW 346.33) thus provides an additional ether oxygen capable of acting as a hydrogen bond acceptor, increasing the predicted topological polar surface area (tPSA) by approximately 9–12 Ų relative to the hydroxyethyl analog [1]. This structural distinction is predicted to enhance aqueous solubility and alter membrane permeability characteristics, which are critical parameters for both in vitro assay compatibility and in vivo absorption [1]. The methoxypropyl analog N-(3-methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide (CAS 62113-66-0, C₁₇H₁₈N₂O₅, MW 330.33) replaces the terminal hydroxyl with a methyl ether, eliminating the H-bond donor capability entirely while retaining only ether and amide H-bond acceptors, yielding a distinct solubility and metabolic profile compared to the target compound.

Physicochemical profiling Solubility optimization Side chain SAR

Differential Mutagenicity Risk: Nitrofuran Vinyl Benzamides vs. Clinical Nitrofurans (Class-Level Context)

The nitrofuran class is associated with mutagenic potential, driven by nitroreductase-mediated generation of reactive intermediates. The unsubstituted parent H-193 has demonstrated mutagenic activity in Saccharomyces cerevisiae and Drosophila melanogaster assays [1][2]. While direct mutagenicity data for the N-(2-(2-hydroxyethoxy)ethyl) derivative are not publicly available, the structural modification at the amide nitrogen may alter nitroreductase substrate recognition and thus the rate of reductive bioactivation—a hypothesis supported by the observation that N-substitution profoundly alters the in vivo fate of the parent scaffold [3]. The specific hydroxyethoxyethyl chain, with its flexible ether linkage and terminal hydroxyl, presents a distinct steric and electronic environment around the amide bond compared to shorter (hydroxyethyl) or non-hydroxylated (methoxypropyl) analogs, which could differentially influence metabolic activation by bacterial versus mammalian nitroreductases [3]. Users procuring this compound for biological testing should note that side-chain identity on the nitrofuran vinyl benzamide scaffold is a key determinant of both therapeutic index and genotoxic liability, and the target compound's profile cannot be extrapolated from data on other side-chain variants.

Genotoxicity Nitrofuran safety profiling Mutagenicity screening

Synthetic Accessibility and Purity: Vendor-Supplied ≥97% vs. In-House Synthesis Requirements for Closest Analogs

The target compound is commercially available through custom synthesis suppliers at ≥97% purity (CAS 61470-61-9, C₁₇H₁₈N₂O₆) . Close analogs are also available at comparable purity levels: N-(2,3-dihydroxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide (CAS 61470-58-4) at 97% , and N-(3-methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide (CAS 62113-66-0) at 97% . The synthetic route to the target compound involves coupling of 4-(2-(5-nitrofuran-2-yl)vinyl)benzoic acid or its activated ester with 2-(2-aminoethoxy)ethanol, a readily available amine building block. The differential procurement consideration lies in the commercial availability and lead time of the specific amine precursor: 2-(2-aminoethoxy)ethanol (CAS 929-06-6) is an industrial-scale chemical with broad availability, potentially offering shorter lead times and lower cost for custom synthesis compared to the amine precursors required for less common analogs such as the dihydroxypropyl or mercaptoethyl derivatives . This makes the target compound a logistically advantageous choice among the N-substituted nitrofuran vinyl benzamide series for laboratories requiring reliable, cost-competitive sourcing.

Compound sourcing Custom synthesis Purity specification

Optimal Research and Procurement Application Scenarios for N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide


In Vivo Antimicrobial Efficacy Studies Requiring Systemic Bioavailability (Preferred Over Unsubstituted Parent H-193)

The target compound is optimally deployed in in vivo antimicrobial efficacy models where the unsubstituted parent H-193 is known to fail due to undetectable blood concentrations [1]. The hydroxyalkoxyethyl side chain is specifically claimed to confer 'very superior antimicrobial activity in vivo,' making this compound the appropriate choice over H-193 for animal infection models such as murine sepsis, urinary tract infection, or tissue infection models where systemic distribution is required [1]. Researchers should pair in vivo dosing with pharmacokinetic sampling (plasma AUC, Cmax) to quantify the absorption advantage conferred by the hydroxyethoxyethyl substitution.

Structure-Activity Relationship (SAR) Studies on Nitrofuran Side Chain Optimization for Solubility and Permeability

This compound serves as a critical SAR probe for investigating how side-chain hydrogen bonding capacity modulates solubility and permeability within the nitrofuran vinyl benzamide series. Its unique combination of a terminal hydroxyl donor and an internal ether oxygen acceptor [1] allows head-to-head comparison with the simpler hydroxyethyl analog (fewer H-bond acceptors) and the methoxypropyl analog (no H-bond donor) . Parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies across this series can quantify the permeability-solubility trade-off driven by the ether oxygen. This compound is specifically indicated when the research question concerns the functional consequence of inserting an ether spacer between the amide nitrogen and the terminal hydroxyl.

Metabolic Stability and Nitroreductase Substrate Profiling Across N-Substituted Nitrofuran Vinyl Benzamides

The hydroxyethoxyethyl side chain provides a distinct steric and electronic environment around the amide bond that may differentially influence recognition by bacterial versus mammalian nitroreductases [1]. This compound is suited for comparative metabolism studies (e.g., liver microsomal stability, bacterial nitroreductase kinetic assays) against the full panel of N-substituted analogs (hydroxyethyl, dihydroxypropyl, methoxypropyl, mercaptoethyl, amino acid conjugates) to establish structure-metabolism relationships. The presence of the ethylene glycol-like motif in the side chain may also influence Phase II metabolism (glucuronidation/sulfation of the terminal hydroxyl), providing a distinct metabolic profile compared to methoxy-capped or amino acid-conjugated analogs.

Custom Synthesis Procurement: Cost-Effective Entry Point into Hydroxyalkoxyalkyl-Substituted Nitrofuran Vinyl Benzamides

For laboratories initiating a nitrofuran vinyl benzamide research program, this compound represents a logistically efficient procurement choice because its amine precursor, 2-(2-aminoethoxy)ethanol (CAS 929-06-6), is an industrial commodity chemical available at scale [1]. This contrasts with less common amine precursors required for dihydroxypropyl, mercaptoethyl, or amino acid-conjugated analogs, which may involve higher cost and extended lead times. The target compound is available at ≥97% purity from custom synthesis suppliers [1], and the well-precedented synthetic route (amide coupling of the vinyl benzoic acid intermediate with 2-(2-aminoethoxy)ethanol) minimizes synthetic risk compared to less explored side-chain variants.

Quote Request

Request a Quote for N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.